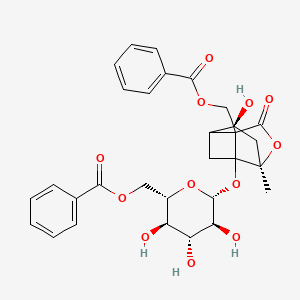![molecular formula C21H22N2O3S B2991202 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-85-2](/img/structure/B2991202.png)
4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulation of Innate Immune Response
The compound’s ability to interact with the STING pathway suggests its role in modulating the innate immune response. This modulation is crucial for developing treatments against infections by viruses, bacteria, and even retroviruses. By activating STING, the compound could help in the production of chemokines that recruit natural killer (NK) cells and T cells, thereby enhancing the body’s defense mechanisms .
Synthetic Chemistry and Drug Design
In synthetic chemistry, this compound serves as a scaffold for creating new molecules with potential therapeutic effects. The benzo[b]thiophene scaffold is versatile and can be modified with different substituents to generate new compounds with varied biological activities. This adaptability makes it a valuable tool in drug design and discovery, where it can lead to the synthesis of novel pharmacologically active agents .
Structural Biology and Protein Interaction
The interaction between the compound and the STING protein involves hydrogen bonding and π-π stacking interactions, which are fundamental to understanding protein-ligand interactions. Studying these interactions at a molecular level can contribute to structural biology, helping to elucidate the mechanisms by which small molecules affect protein function and signaling pathways .
Mecanismo De Acción
Target of Action
It is known that benzo[b]thiophene derivatives are often used in research as a starting material for the synthesis of larger, usually bioactive structures .
Mode of Action
It is known that benzo[b]thiophene derivatives can be used in various chemical reactions, including catalytic protodeboronation .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be involved in various chemical reactions, including catalytic protodeboronation .
Propiedades
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXUFLJRBCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)





![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)
![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)